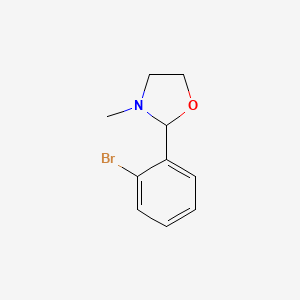

2-(2-Bromophenyl)-3-methyloxazolidine

Description

2-(2-Bromophenyl)-3-methyloxazolidine is a heterocyclic compound featuring an oxazolidine core substituted with a 2-bromophenyl group at the 2-position and a methyl group at the 3-position. For instance, 2-(2-bromophenyl)benzoxazole derivatives (e.g., ) demonstrate COX-2 inhibition, implying that bromophenyl-substituted heterocycles may exhibit pharmacological relevance .

Properties

IUPAC Name |

2-(2-bromophenyl)-3-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12-6-7-13-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQISVZIHFZWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521026 | |

| Record name | 2-(2-Bromophenyl)-3-methyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71758-42-4 | |

| Record name | 2-(2-Bromophenyl)-3-methyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-methyloxazolidine typically involves the reaction of 2-bromophenylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring. The reaction conditions may vary, but common methods include:

Acid-catalyzed cyclization: Using an acid catalyst like hydrochloric acid or sulfuric acid to promote the cyclization reaction.

Base-catalyzed cyclization: Employing a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-3-methyloxazolidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-methyloxazolidine involves its interaction with molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the oxazolidine ring can undergo nucleophilic attack. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

2-(2-Arylphenyl)benzoxazole Derivatives

- Structure : Unlike oxazolidines, benzoxazoles contain a fused benzene-oxazole ring system. However, both classes share a bromophenyl substituent.

- Synthesis : Benzoxazoles in were synthesized via Suzuki coupling of 2-(2-bromophenyl)benzoxazole with aryl boronic acids. This suggests that 2-(2-bromophenyl)-3-methyloxazolidine could be synthesized through analogous cross-coupling reactions .

- Bioactivity : Compounds like 3g, 3n, and 3o (benzoxazole derivatives) showed COX-2 selectivity indices (SI) exceeding 100, surpassing the NSAID celecoxib (SI = 35). Their anti-inflammatory potency in vivo matched or exceeded diclofenac and celecoxib .

Table 1: COX-2 Selectivity of Benzoxazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3g | 0.04 | 4.2 | 105 |

| 3n | 0.03 | 3.8 | 127 |

| 3o | 0.02 | 3.5 | 175 |

| Celecoxib | 0.05 | 1.75 | 35 |

2-Bromo-3-methylpyridine

(2-Bromophenyl)(2-(pyridin-2-yl)phenyl)methanone (3l)

- Synthesis : describes a palladium-catalyzed coupling using 2-(2-bromophenyl)-2-oxoacetaldehyde, highlighting the utility of bromophenyl precursors in constructing complex aromatic systems .

Biological Activity

2-(2-Bromophenyl)-3-methyloxazolidine is an organic compound characterized by a bromophenyl group attached to an oxazolidine ring. Its unique structure suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H10BrN

- CAS Number : 71758-42-4

- Molecular Weight : 227.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the oxazolidine ring is prone to nucleophilic attacks. These interactions can influence cellular pathways and biological responses, making this compound a candidate for therapeutic applications.

Biological Activity

Recent studies have highlighted the potential antibacterial properties of this compound. For instance, research indicates that compounds with similar oxazolidine structures exhibit varying degrees of antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) | Relative Potency (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | 10.0 |

| 2-(2-Chlorophenyl)-3-methyloxazolidine | E. coli | 12 | 0.04 |

| Pyroglutamate Derivative | H. influenza | 32 | - |

The data indicates that while the activity against E. coli is relatively low, there is notable inhibition against Staphylococcus aureus, suggesting that modifications to the oxazolidine structure may enhance its antibacterial properties .

Case Studies

A study published in RSC Advances investigated the synthesis and biological evaluation of various oxazolidine derivatives, including those structurally related to this compound. The research focused on their efficacy as antibacterial agents and explored structure-activity relationships (SAR) .

Key Findings:

- Synthesis : The compound was synthesized via acid-catalyzed cyclization using 2-bromophenylamine and an aldehyde.

- Bioassays : Bioassays conducted revealed that certain derivatives displayed significant antibacterial activity, particularly against resistant strains of bacteria.

- Mechanism Insights : The study provided insights into how structural modifications could lead to improved interactions with bacterial cell walls, enhancing potency.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated oxazolidines:

Table 2: Comparison of Biological Activities

| Compound | Antibacterial Activity |

|---|---|

| This compound | Moderate against S. aureus |

| 2-(2-Chlorophenyl)-3-methyloxazolidine | Low against E. coli |

| 2-(2-Fluorophenyl)-3-methyloxazolidine | High against S. aureus |

This comparative analysis shows that the presence of bromine in the structure may enhance certain interactions compared to chlorine or fluorine variants, which tend to exhibit lower antibacterial activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.